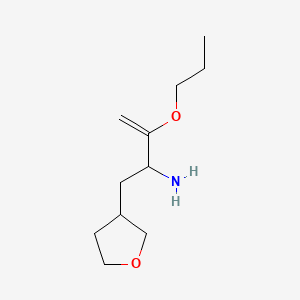
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is an organic compound that features a unique structure combining a propoxy group, a tetrahydrofuran ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.
Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propyl alcohol and an appropriate catalyst like sulfuric acid.
Formation of the Butenyl Chain: The butenyl chain can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, high-throughput screening for catalysts, and process intensification techniques to improve yield and reduce costs.
化学反応の分析
Types of Reactions
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the hydrogen atoms on the nitrogen.
Addition: The double bond in the butenyl chain can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Addition: Halogens like bromine in carbon tetrachloride, hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated amines.
Addition: Halogenated alkanes, hydrogenated alkanes.
科学的研究の応用
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its amine group.
Materials Science: It can be used in the development of novel polymers and materials with unique properties, such as enhanced flexibility or conductivity.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the tetrahydrofuran ring and propoxy group can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-ol: Similar structure but with a hydroxyl group instead of an amine.
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-one: Similar structure but with a ketone group instead of an amine.
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is unique due to its combination of a propoxy group, a tetrahydrofuran ring, and an amine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in medicinal chemistry, materials science, and industrial chemistry.
特性
IUPAC Name |
1-(oxolan-3-yl)-3-propoxybut-3-en-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-5-14-9(2)11(12)7-10-4-6-13-8-10/h10-11H,2-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQSWLUGZGRKOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=C)C(CC1CCOC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)

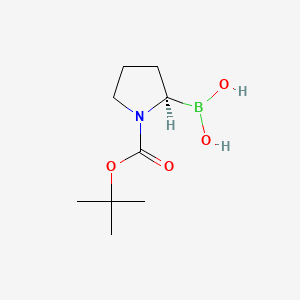
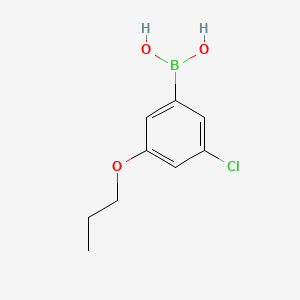
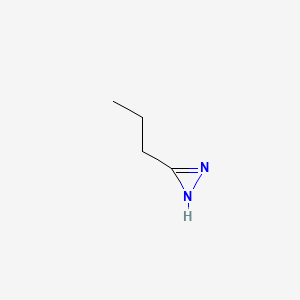
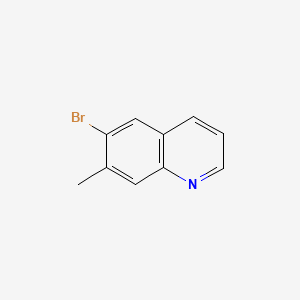
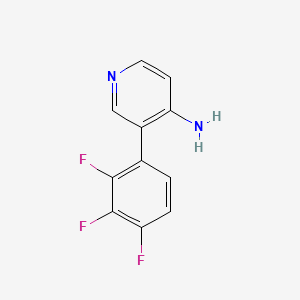

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)
